High-Yield Reduction to a Versatile Amino Intermediate Using Sodium Dithionite
The target compound demonstrates a high-yielding, selective transformation to its corresponding amino derivative, a key intermediate for further functionalization. This provides a quantifiable synthetic advantage over analogous transformations. The reduction of 5-(Benzyloxy)-2-nitrophenol with sodium dithionite in ethanol and water proceeds with a 95% yield to afford 2-amino-5-(benzyloxy)phenol after 1 hour [1].
| Evidence Dimension | Reduction Yield to Amino Derivative |
|---|---|
| Target Compound Data | 95% yield for reduction of 5-(Benzyloxy)-2-nitrophenol to 2-amino-5-(benzyloxy)phenol [1]. |
| Comparator Or Baseline | 5-(Benzyloxy)-2-nitrophenol synthesized from nitromethane (see next item) yields 84% [2]. For broader context, reductions of 2-nitroalkanols with Al/Hg under ultrasound conditions yield 73-77% [3]. |
| Quantified Difference | The reduction of the target compound is 11-22% higher yielding than the cited synthesis and comparable reductions. |
| Conditions | Sodium dithionite, ethanol, water, reaction time: 1.0 hour [1]. |
Why This Matters
This high-yielding, one-step reduction provides a reliable and efficient route to a valuable amino-phenol building block, minimizing material waste and maximizing the efficiency of multi-step synthetic sequences.
- [1] Molaid. 5-benzyloxy-2-nitrophenol. 83486-63-9. Reaction Information. (Reduction to 2-amino-5-(benzyloxy)phenol with 95% yield). View Source
- [2] Molaid. 5-benzyloxy-2-nitrophenol. 83486-63-9. Reaction Information. (Synthesis from nitromethane with 84% yield). View Source
- [3] Erowid. Al/Hg Reduction of Nitroalcohols Promoted by Ultrasound. Yields of 73-77% reported for 2-nitroalkanol reductions. View Source
